molecular formula C18H26O2 B1671229 Empenthrin CAS No. 54406-48-3

Empenthrin

Cat. No. B1671229
CAS RN: 54406-48-3
M. Wt: 274.4 g/mol
InChI Key: YUGWDVYLFSETPE-JLHYYAGUSA-N
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Description

Empenthrin, also known as vaporthrin, is a synthetic pyrethroid used in insecticides . It is active against a broad spectrum of flying insects including moths and other pests damaging textiles .


Synthesis Analysis

The synthesis of Empenthrin involves a stereoselective process . Two stereoisomers of Empenthrin were regioselectively labeled with carbon-14 for use in metabolic studies on the characteristic ethynyl alcohol moiety . The synthesis involved a Wittig reaction and esterification with (1R)-cis- and (1R)-trans-chrysanthemoyl chlorides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Empenthrin include the action of ethyl [14C] formate on ethylidenetriphenylphosphorane, a Wittig reaction, and a reaction with ethynylmagnesium bromide .


Physical And Chemical Properties Analysis

Empenthrin has a molar mass of 274.404 g·mol−1 . Its density is approximately 0.9965 . The vapor pressure of Empenthrin is 0.01 Pa at 20 °C and 0.0154 Pa at 25 °C .

Scientific Research Applications

1. Effects on Pentobarbital Metabolism

Empenthrin, a synthetic pyrethroid, has been studied for its effects on the metabolism of pentobarbital, a type of barbiturate. In mice, empenthrin prolonged pentobarbital-induced sleeping time and inhibited its metabolism in a species-specific manner, suggesting a competitive inhibition of the metabolizing enzymes. However, these effects were not observed in other species, including humans, indicating a unique response in mice (Tsuji et al., 1996).

2. Application as a Mothproofer in Textiles

Empenthrin has been effectively used as a mothproofer for textiles. It demonstrates sufficient efficacy against textile pests such as casemaking clothes moths and black carpet beetles under closed conditions. For example, a d-empenthrin mothproofer strip could control textile pests in a wardrobe for over six months, indicating its practical application in protecting textiles from pest damage (Yoshida et al., 1984).

3. Mode of Entry in Insects

A study examining the mode of entry of empenthrin in insects, specifically houseflies, found that application of the compound to the mesothoracic spiracle led to the quickest knockdown. This suggests that spiracles play a significant role in the entry of vaporized pyrethroids like empenthrin into the insect body, a crucial insight for understanding the effectiveness of such compounds in pest control (Sumita et al., 2016).

4. Stereoselective Synthesis for Metabolic Studies

The stereoselective synthesis of empenthrin has been explored for use in metabolic studies. This involves creating specific isotopic labels on empenthrin molecules to track their transformation and degradation in biological systems, which is vital for understanding its metabolic pathways and potential environmental impact (Kanamaru et al., 1991).

Safety And Hazards

Empenthrin is harmful if swallowed and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of ingestion, rinsing the mouth and seeking medical attention is advised .

Future Directions

Empenthrin has been developed in the optically active form for practical use . It is hoped that the development of household pyrethroids and their preparations for use in living environments around humans and pets will be achieved in the future by retaining the characteristics of natural pyrethrins .

properties

IUPAC Name

[(E)-4-methylhept-4-en-1-yn-3-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGWDVYLFSETPE-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058122
Record name Empenthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Empenthrin

CAS RN

54406-48-3
Record name Empenthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054406483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Empenthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-2-methylpent-2-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMPENTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45WEG8WYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
R Tsuji, N Isobe, H Kawasaki - Toxicology, 1996 - Elsevier
… with empenthrin 2-4 h before PTB injection. However, empenthrin did not change the sleeping time induced by diethyl ether which is hardly metabolized in liver. Empenthrin inhibited …
Number of citations: 0 www.sciencedirect.com
R Tsuji, N Isobe, Y Kurita, K Hanai, Y Yabusaki… - Environmental …, 1996 - Elsevier
… However, it is not clear whether this inhibition by empenthrin is specific to mice. In this study, the effect of empenthrin on pentobarbital-induced sleeping time was examined in guinea …
Number of citations: 0 www.sciencedirect.com
H Kaneko, S Kawaguchi, Y Misaki… - The Journal of …, 1992 - jstage.jst.go.jp
… The LC, value in rats for the acute inhalation toxicity of empenthrin was … Mice showed higher sensitivity to empenthrin than rats. 2. Reproductive and developmental toxicity : Empenthrin …
Number of citations: 0 www.jstage.jst.go.jp
磯部直彦, 鈴木工, 西川淳一, 金子秀雄… - Journal of Pesticide …, 1992 - jlc.jst.go.jp
On single oral administration of (1R)-cis-or (1R)-trans-empenthrin [(RS)-1-ethynyl-2-methyl-2-pentenyl (1R)-cis-trans-chrysanthemate], labeled with 14 C at C-1 carbon of the alcohol …
Number of citations: 0 jlc.jst.go.jp
J Spencer, J Chickos - Journal of Chemical & Engineering Data, 2013 - ACS Publications
… Empenthrin is also commercially … empenthrin 1, empenthrin 2, and empenthrin 3 in order of their elusion off the column. Vapor pressures and vaporization enthalpies for only empenthrin …
Number of citations: 0 pubs.acs.org
K Yoshida, S Tsuda, Y Okuno - Sen'i Gakkaishi, 1984 - jstage.jst.go.jp
… Studies on biological activity of d-empenthrin against textile pests were performed. d-Empenthrin was found to have … A d-empenthrin mothproofer strip which contained 0.5 gram of d-…
Number of citations: 0 www.jstage.jst.go.jp
金丸博, 川原一夫, 西岡和彦 - Radioisotopes, 1991 - jlc.jst.go.jp
… Figure 1 illustrates a retrosynthetic analysis of empenthrin for … synthesis of non-radioactive empenthrin, only the E isomer of … that the [14C]empenthrin synthesized by using the aldol …
Number of citations: 0 jlc.jst.go.jp
Y Mori - Environ. Mutagen. Res., 1998 - ci.nii.ac.jp
CiNii 論文 - Ames mutagenicity of pyrethroid pesticides (tetramethrin, permethrin, empenthrin, and allethrin) and 1,1'-oxibis (2,3,3,3-tetra-chloropropane) as a synergist …
Number of citations: 0 ci.nii.ac.jp
金子秀雄, 川口忍, 三崎義則, 小山雄一郎… - The Journal of …, 1992 - jlc.jst.go.jp
… developmental toxicity: Empenthrin was orally … empenthrin were observed mainly in the liver and kidneys in rats receiving l00 mg/kg or more. Therefore, the no-effect-level of empenthrin …
Number of citations: 0 jlc.jst.go.jp
J Spencer, J Chickos - Journal of Chemical & Engineering Data, 2014 - ACS Publications
We have detected several errors in referencing and transposition in Tables 8 and 9 of our manuscript (The Vaporization Enthalpies and Vapor Pressures of Two Insecticide Components…
Number of citations: 0 pubs.acs.org

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